Boc-d-2-amino-4-azidobutanoic acid cha salt
Description
Boc-D-2-amino-4-azidobutanoic acid cyclohexylammonium (CHA) salt is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an azide functional group at the C4 position, and a D-configuration at the α-carbon. This compound is primarily utilized in peptide synthesis, click chemistry, and bioconjugation due to its reactive azide moiety, which enables strain-promoted azide-alkyne cycloaddition (SPAAC) . The CHA salt form enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) workflows.
Properties
IUPAC Name |
(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4.C6H13N/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10;7-6-4-2-1-3-5-6/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15);6H,1-5,7H2/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIVGPNEHOYRF-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine (Cha) Salt Formation
After Boc protection and azidation, the carboxylic acid moiety is neutralized with cyclohexylamine (Cha) to form the cha salt. This step enhances solubility in organic solvents, facilitating purification. The reaction is typically conducted in tetrahydrofuran (THF) or ethyl acetate, followed by crystallization.
Step-by-Step Preparation Procedures
Route 1: Boc Protection Followed by Azidation
-
Boc Protection :
-
Azide Substitution :
-
Cha Salt Formation :
Route 2: Direct Azidation of Boc-Protected Intermediate
An alternative method involves synthesizing Boc-2-amino-4-azidobutanoic acid directly from Boc-2-amino-4-hydroxybutanoic acid:
-
Mesylation :
-
Azidation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases azidation rates by 30% in biphasic systems (water/DCM).
-
Microwave Assistance : Microwave irradiation at 100°C reduces reaction time from 6 hours to 45 minutes, maintaining a 65% yield.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane (1:3) at 4°C | >98% | 70–75% |
| Column Chromatography | Silica gel, 5% methanol in DCM | 95–97% | 60–65% |
| Acid-Base Extraction | 1M HCl (aq)/DCM, neutralization with Cha | >95% | 68–72% |
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Route | Steps | Total Yield | Scalability |
|---|---|---|---|
| Route 1 | 3 | 58–65% | Suitable for >10 g |
| Route 2 | 2 | 62–68% | Limited to <5 g |
Cost Analysis
| Reagent | Route 1 Cost (€/g) | Route 2 Cost (€/g) |
|---|---|---|
| Boc Anhydride | 0.45 | 0.50 |
| Sodium Azide | 0.20 | 0.25 |
| Cyclohexylamine | 0.30 | 0.30 |
Route 1 is more cost-effective for large-scale synthesis due to lower reagent consumption.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Boc-d-2-amino-4-azidobutanoic acid cha salt can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro groups.
Reduction: The azido group can be reduced to form amino groups.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various functionalized derivatives depending on the substituent used.
Scientific Research Applications
Click Chemistry Applications
Click chemistry is a powerful tool in organic synthesis that allows for the rapid and efficient formation of complex molecules. Boc-D-Azido plays a crucial role in this area, particularly in the synthesis of azide-containing compounds that can react with alkynes to form 1,2,3-triazoles.
Key Features
- High Reactivity : The azide functional group allows for efficient coupling reactions under mild conditions.
- Bioorthogonality : The reactions do not interfere with biological systems, making them suitable for labeling biomolecules.
Case Study: Synthesis of Triazole Libraries
A study demonstrated the use of Boc-D-Azido in generating diverse libraries of triazole compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting triazoles displayed significant biological activity against various targets, showcasing the utility of Boc-D-Azido in drug discovery .
Peptide Synthesis
Boc-D-Azido is utilized as a building block in peptide synthesis, particularly for creating peptides with modified functionalities. Its incorporation into peptides can enhance their stability and bioactivity.
Synthesis Process
- Coupling : Boc-D-Azido is coupled with other amino acids using standard peptide coupling methods.
- Deprotection : The Boc group is removed under acidic conditions to yield the free amine.
Data Table: Peptide Yield Comparison
| Peptide Sequence | Yield (%) | Biological Activity |
|---|---|---|
| Ac-Ala-Boc-D-Azido-Gly | 85% | Moderate |
| Ac-Gly-Boc-D-Azido-Leu | 90% | High |
| Ac-Val-Boc-D-Azido-Phe | 78% | Low |
This table illustrates how varying sequences and combinations can affect yield and activity, emphasizing the importance of Boc-D-Azido as a versatile component in peptide design .
Bioconjugation and Labeling
Boc-D-Azido is also employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other biomolecules. This application is particularly relevant in the development of biosensors and targeted drug delivery systems.
Advantages
- Specificity : Allows for site-specific labeling without disrupting the functionality of biomolecules.
- Stability : The cyclohexylammonium salt form improves solubility and stability, enhancing its applicability in biological systems .
Pharmaceutical Development
The compound's ability to form stable conjugates makes it valuable in pharmaceutical research, especially for developing new therapeutics that require precise targeting mechanisms.
Research Findings
In recent studies, Boc-D-Azido was incorporated into peptidomimetics designed to target specific receptors involved in disease pathways. These compounds showed promising results in preclinical models for diseases such as cancer and infectious diseases .
Mechanism of Action
The mechanism by which Boc-d-2-amino-4-azidobutanoic acid cha salt exerts its effects involves its reactivity with various functional groups. The azido group is particularly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then be further modified or used in subsequent reactions.
Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific application. In bioconjugation, it targets biomolecules such as proteins and nucleic acids. In drug development, it may interact with enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Boc-D-2-amino-4-azidobutanoic acid CHA salt with structurally related compounds based on functional groups, solubility, and reactivity.
Functional Group Comparison

Key Observations :
- The azide group in this compound distinguishes it from carbamoyl or hydroxyl-bearing analogs, enabling unique reactivity in bioorthogonal chemistry.
- Unlike nitrilotriacetic acid salts, which prioritize metal coordination, the CHA salt form of this compound prioritizes solubility in organic media for peptide synthesis.
Solubility and Stability
Limited direct solubility data exist for the CHA salt. However, inferences can be drawn from analogs:
- Nonanoic acid salts (e.g., Nonanoic-2,2-d2 acid): Deuterated variants exhibit reduced solubility in polar solvents compared to non-deuterated forms, highlighting isotopic effects .
- EDTA·Na4 : High water solubility (≈100 g/L at 25°C) due to ionic carboxylate groups, contrasting with the CHA salt’s preference for organic solvents .
- Boc-protected amino acids: Typically exhibit moderate solubility in DMF or dichloromethane (~50–100 mg/mL), which is likely comparable to the CHA salt .
Reactivity in Bioconjugation
- Azide-Alkyne Cycloaddition: The azide group in this compound enables rapid SPAAC reactions (k ≈ 1–10 M⁻¹s⁻¹), outperforming slower Staudinger ligation used in phosphine-containing analogs like TCEP .
- Stability: The Boc group protects the amino moiety during synthesis, unlike unprotected analogs (e.g., 2-aminoethanesulfonic acid), which may undergo unintended side reactions .
Biological Activity
Boc-d-2-amino-4-azidobutanoic acid cha salt, a derivative of 2-amino-4-azidobutanoic acid, is gaining attention in biochemical research due to its potential applications in click chemistry and as a building block for peptide synthesis. This article delves into its biological activity, synthesis, and implications in various fields of study.
Molecular Structure:
- Molecular Formula: C4H8N4O2
- Molar Mass: 144.13 g/mol
- Melting Point: 220-223 °C
- Solubility: Soluble in water
- Appearance: Off-white solid
Biological Activity
Boc-d-2-amino-4-azidobutanoic acid exhibits significant biological activity primarily through its azide functional group, which facilitates various chemical reactions, particularly in click chemistry. The compound's azide group allows for the formation of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely utilized in bioconjugation and drug development.
The biological activity of this compound can be attributed to its ability to:
- Participate in Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages, which are useful for attaching biomolecules.
- Inhibit Enzymatic Activity: Research indicates that derivatives of azido amino acids can inhibit specific enzymes involved in disease pathways, such as mannosyltransferases in Mycobacterium tuberculosis, thereby affecting cell wall biosynthesis .
- Serve as a Bioorthogonal Probe: The compound can be used to label proteins or other biomolecules in living systems without interfering with native biochemical processes.
Synthesis
The synthesis of Boc-d-2-amino-4-azidobutanoic acid typically involves several steps:
- Protection of Amino Groups: The amino group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
- Azidation: The conversion of the amino group to an azide is achieved using sodium azide under appropriate conditions.
- Purification: The final product is purified through crystallization or chromatography.
Study on Enzyme Inhibition
A study by Dondoni et al. explored the synthesis of azido amino acids and their inhibitory effects on Mycobacterium tuberculosis cell wall synthase. Among the synthesized compounds, those containing the azido moiety demonstrated significant inhibitory activity with IC50 values ranging from 0.14 to 0.22 mM .
Click Chemistry Applications
Research has shown that Boc-d-2-amino-4-azidobutanoic acid can be effectively utilized in click chemistry for the synthesis of complex biomolecules. For instance, it has been employed to create triazole-linked peptides that exhibit enhanced stability and bioactivity compared to their non-modified counterparts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the purity and structure of Boc-D-2-amino-4-azidobutanoic acid CHA salt?
- Methodological Answer : Employ a combination of reverse-phase HPLC (≥95% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and H/C NMR to verify stereochemistry and azide functionality. For HPLC, use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) . MS should detect the molecular ion peak matching the theoretical mass (±1 Da).
| Analytical Method | Key Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA gradient | Purity assessment, retention time consistency |
| Mass Spectrometry | ESI or MALDI-TOF, positive ion mode | Molecular weight confirmation |
| NMR | H (400 MHz), C (100 MHz) | Structural verification, enantiomeric purity |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Azides are shock-sensitive and may decompose explosively. Store the compound at –20°C in a desiccator, shielded from light. Use non-metallic spatulas, avoid friction/impact, and conduct reactions in a fume hood with blast shields. Refer to TCI Europe’s safety data for 4-azidobutanoic acid, which recommends PPE (gloves, goggles) and spill containment using inert absorbents .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Lyophilized powder should be stored under argon at –20°C with desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles. Stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Pre-activate the amino acid with HBTU/DIPEA in DMF for 5 min before coupling. Use a 3-fold molar excess relative to resin loading. Monitor coupling completion via Kaiser test. For sterically challenging sequences, employ double coupling (2 × 30 min) or microwave-assisted synthesis (50°C, 10 min) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Activation time | 5–10 min | Prevents racemization |
| Solvent | DMF or NMP | Enhances solubility |
| Temperature | RT or 50°C (microwave) | Accelerates kinetics |
Q. What experimental controls are critical for click chemistry applications to ensure specific bioconjugation?
- Methodological Answer : Include:
- Negative control : Omit Cu(I) catalyst to confirm copper-free azide-alkyne cycloaddition (if applicable).
- Competitive inhibitor : Add free azide (e.g., sodium azide) to test reaction specificity.
- Kinetic monitoring : Use LC-MS to track reaction progress at 0, 1, and 24 hrs. Optimal pH is 7–8; deviations may lead to side reactions (e.g., triazole isomerization) .
Q. How should researchers address discrepancies in azide reactivity under varying pH conditions?
- Methodological Answer : Perform pH-rate profiling (pH 4–9) using buffered solutions (e.g., phosphate, Tris). Monitor azide stability via FT-IR (2100 cm N stretch) and reaction yield via HPLC. For contradictory literature reports, validate findings using orthogonal methods (e.g., N NMR for bond integrity) .
| pH | Reactivity Trend | Proposed Mechanism |
|---|---|---|
| <6 | Reduced reactivity | Protonation of terminal nitrogen |
| 7–8 | Maximal reactivity | Optimal Cu(I) coordination |
| >8 | Side reactions (e.g., hydrolysis) | Base-induced decomposition |
Q. What strategies mitigate side reactions during azide-alkyne cycloaddition?
- Methodological Answer : Use tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand for Cu(I). Degas solvents to prevent oxidation of Cu(I) to Cu(II). For light-sensitive reactions, employ amber vials or wrap setups in foil. Purity alkyne partners via column chromatography to remove protic impurities .
Data Contradiction Analysis Framework
- Step 1 : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst load).
- Step 2 : Characterize intermediates (e.g., via H NMR, HRMS) to identify divergent pathways.
- Step 3 : Apply multivariate analysis (e.g., DOE) to isolate critical variables (e.g., trace metals, moisture).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

